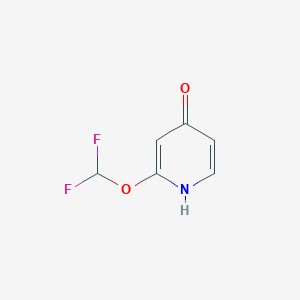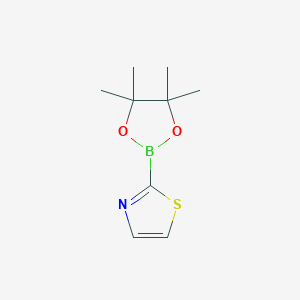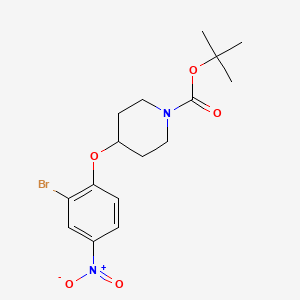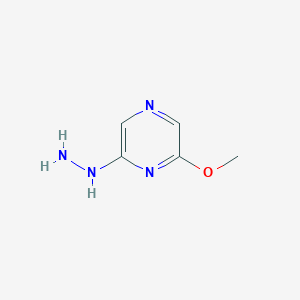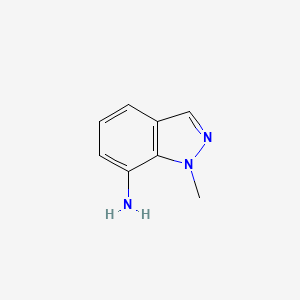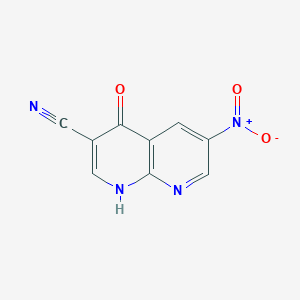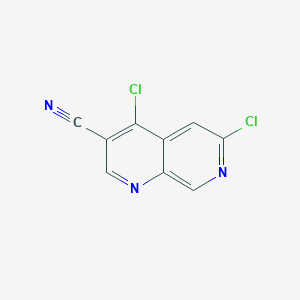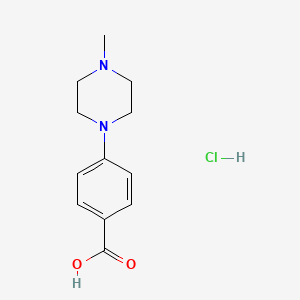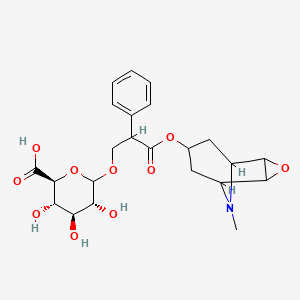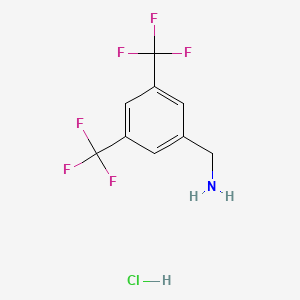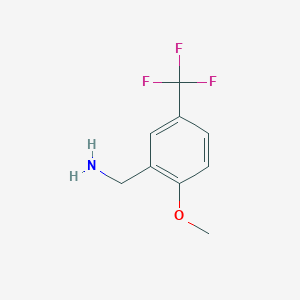
4,4-Difluorocyclohexane-1-carbonyl chloride
説明
4,4-Difluorocyclohexane-1-carbonyl chloride is a chemical compound that is a valuable precursor for the synthesis of other fluorinated molecules due to the presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring. It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .
Synthesis Analysis
The synthesis of 4,4-Difluorocyclohexane-1-carbonyl chloride involves a mixture of 4,4-difluorocyclohexane-1-carboxylic acid in dichloromethane to which oxalyl dichloride and DMF are added slowly. The mixture is then stirred at 40 °C for 2 hours .
Molecular Structure Analysis
The molecular structure of 4,4-Difluorocyclohexane-1-carbonyl chloride consists of a cyclohexane ring with two fluorine atoms at the 4 and 4 positions and a carbonyl chloride group at the 1 position.
Chemical Reactions Analysis
4,4-Difluorocyclohexane-1-carbonyl chloride can be transformed into diverse fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science by utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation.
Physical And Chemical Properties Analysis
The physical form of 4,4-Difluorocyclohexane-1-carbonyl chloride is a liquid. It has a molecular weight of 182.6 g/mol. It should be stored in an inert atmosphere at a temperature between 2-8°C .
科学的研究の応用
- Synthesis of Fluorinated Molecules
- Application Summary : The presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring makes 4,4-difluoro cyclohexanecarbonyl chloride a valuable precursor for the synthesis of other fluorinated molecules.
- Methods of Application : By utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation, 4,4-difluoro cyclohexanecarbonyl chloride can be transformed into diverse fluorinated compounds.
- Results or Outcomes : These fluorinated compounds have potential applications in pharmaceuticals, agrochemicals, and materials science.
-
Simulation Visualizations
- Application Summary : “4,4-Difluorocyclohexane-1-carbonyl chloride” can be used in computational chemistry for simulation visualizations .
- Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- Results or Outcomes : The outcomes of these simulations can provide valuable insights into the properties and behaviors of “4,4-Difluorocyclohexane-1-carbonyl chloride” and other similar molecules .
-
Synthesis of Macrolide Antibiotics
- Application Summary : “4,4-Difluorocyclohexanecarboxylic acid”, which can be derived from “4,4-Difluorocyclohexane-1-carbonyl chloride”, is used in the synthesis of macrolide antibiotics .
- Methods of Application : The exact methods of application would depend on the specific synthetic pathway being used to produce the macrolide antibiotics .
- Results or Outcomes : The production of macrolide antibiotics can have significant implications in the field of medicine, as these antibiotics are commonly used to treat a variety of bacterial infections .
-
Synthesis of Fluorinated Polymers
- Application Summary : “4,4-Difluorocyclohexane-1-carbonyl chloride” can be used in the synthesis of fluorinated polymers.
- Methods of Application : The exact methods of application would depend on the specific synthetic pathway being used to produce the fluorinated polymers.
- Results or Outcomes : The production of fluorinated polymers can have significant implications in the field of materials science, as these polymers have unique properties such as high thermal stability, chemical resistance, and low surface energy.
-
Development of New Pharmaceuticals
- Application Summary : “4,4-Difluorocyclohexane-1-carbonyl chloride” can be used in the development of new pharmaceuticals.
- Methods of Application : The exact methods of application would depend on the specific synthetic pathway being used to produce the new pharmaceuticals.
- Results or Outcomes : The production of new pharmaceuticals can have significant implications in the field of medicine, as these new drugs can be used to treat a variety of diseases.
Safety And Hazards
4,4-Difluorocyclohexane-1-carbonyl chloride is classified as dangerous with hazard statements H314-H227 indicating that it causes severe skin burns and eye damage and is combustible. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It should be stored locked up and disposed of in accordance with local regulations .
特性
IUPAC Name |
4,4-difluorocyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWULPCWPCVQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595985 | |
| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorocyclohexane-1-carbonyl chloride | |
CAS RN |
376348-75-3 | |
| Record name | 4,4-Difluorocyclohexanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376348-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

